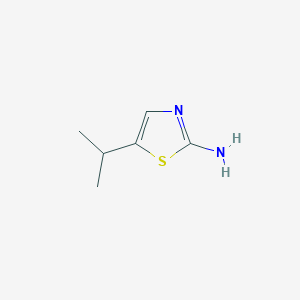

5-Isopropylthiazol-2-amine

Descripción general

Descripción

Métodos De Preparación

La síntesis de PL017 implica la incorporación de N-metilfenilalanina en la secuencia peptídica morficeptina. La ruta sintética típicamente incluye los siguientes pasos:

Síntesis de Péptidos: La secuencia peptídica se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS).

N-Metilación: El residuo de fenilalanina se N-metila para formar N-metilfenilalanina.

Acoplamiento: La N-metilfenilalanina se acopla con la secuencia peptídica restante para formar PL017

Análisis De Reacciones Químicas

PL017 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: PL017 puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: El compuesto puede reducirse utilizando agentes reductores comunes, lo que resulta en la formación de análogos reducidos.

Sustitución: PL017 puede sufrir reacciones de sustitución, particularmente en el residuo de N-metilfenilalanina

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Isopropylthiazol-2-amine and its derivatives have shown significant promise as antimicrobial agents . The increasing resistance to conventional antibiotics has necessitated the development of new compounds with antibacterial properties.

- Mechanism of Action : Thiazole derivatives, including this compound, often function by inhibiting key bacterial enzymes such as dihydropteroate synthetase (DHPS), which is essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division .

- Research Findings : Studies have demonstrated that compounds incorporating thiazole moieties exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives with isopropyl substitutions have displayed enhanced antibacterial activity when used in conjunction with cell-penetrating peptides .

| Compound | Activity | Bacterial Strain |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Derivative A | High | Escherichia coli |

| Derivative B | Very High | Pseudomonas aeruginosa |

Anticancer Potential

Thiazole compounds are increasingly recognized for their anticancer properties . Research indicates that this compound may play a role in the development of novel anticancer therapies.

- Cell Line Studies : Various studies have evaluated the cytotoxic effects of thiazole derivatives against different cancer cell lines. For example, compounds derived from thiazole structures have been tested against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer) cell lines, showing promising results .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance this activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Derivative C | HepG2 | 10 |

| Derivative D | HCT-116 | 12 |

Antidiabetic Applications

Emerging research has indicated potential applications of thiazole derivatives, including this compound, in the management of diabetes.

- Mechanism : Some thiazole compounds have been shown to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. This effect is likely mediated through modulation of glucose metabolism pathways .

- Research Insights : The development of hybrid molecules that combine thiazole structures with known antidiabetic agents has been proposed as a strategy to improve efficacy and reduce side effects .

Drug Design and Development

The structural versatility of thiazoles allows for the design of hybrid molecules that can target multiple pathways simultaneously.

Mecanismo De Acción

PL017 ejerce sus efectos uniéndose selectivamente y activando el receptor μ opioide. Esta activación conduce a una cascada de eventos de señalización intracelular, lo que resulta en efectos analgésicos. Los objetivos moleculares involucrados incluyen el receptor μ opioide y las vías asociadas del receptor acoplado a proteína G .

Comparación Con Compuestos Similares

PL017 es único en su alta selectividad y potencia para el receptor μ opioide en comparación con otros péptidos opioides. Los compuestos similares incluyen:

DAMGO: Otro agonista selectivo del receptor μ opioide con propiedades analgésicas similares.

DALDA: Un potente agonista del receptor μ opioide con una secuencia peptídica diferente.

Morfina: Un analgésico opioide conocido con una actividad receptora más amplia

La singularidad de PL017 radica en sus modificaciones específicas, como la N-metilación de la fenilalanina, que aumenta su selectividad y potencia para el receptor μ opioide .

Actividad Biológica

5-Isopropylthiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an isopropyl group at the 5-position. This structural modification is significant as it influences the compound's biological activity through various mechanisms.

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluated several thiazole derivatives against various cancer cell lines. The results demonstrated that modifications in the thiazole structure significantly impacted cytotoxicity. For example, derivatives with electron-donating groups at specific positions exhibited lower IC50 values, indicating higher potency against cancer cells:

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 9 | A-431 (skin) | 1.61 | Significant cytotoxic activity |

| 10 | Jurkat (leukemia) | 1.98 | Comparable activity to doxorubicin |

| 13 | U251 (glioblastoma) | <10 | High potency with hydrophobic interactions |

The presence of specific substituents on the thiazole ring was essential for enhancing anticancer activity. The study suggested that the isopropyl group in this compound could similarly enhance its efficacy against tumor cells due to steric and electronic effects .

Antibacterial Activity

This compound also exhibits antibacterial properties. Research has shown that thiazole derivatives can inhibit bacterial growth effectively.

Case Study: Antibacterial Efficacy

In a comparative study, several thiazole compounds were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings were as follows:

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Description |

|---|---|---|---|

| 5a | Staphylococcus aureus | 3.9 | Inhibited >90% bacterial growth |

| 6 | Escherichia coli | >100 | No significant activity observed |

| 7 | Salmonella Typhimurium | 0.23 | Moderate activity |

The compound demonstrated potent antibacterial effects against certain strains while being less effective against others, highlighting the need for further structural optimization .

Anti-inflammatory Activity

Thiazole derivatives, including this compound, have been explored for their anti-inflammatory potential. The mechanism often involves modulation of inflammatory pathways and cytokine production.

Research Findings

In vitro studies have indicated that thiazole compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to their therapeutic potential in treating inflammatory diseases .

Propiedades

IUPAC Name |

5-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENMPXBUKLPJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440624 | |

| Record name | 5-Isopropylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101080-15-3 | |

| Record name | 5-Isopropylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.